6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxy-2-methylquinoline-4-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylquinoline-4-carboxylic acid: Lacks the bromine atoms, resulting in different reactivity and biological activity.
4-Hydroxy-6-methylquinoline-3-carboxylic acid: Differently substituted quinoline derivative with distinct properties.
2-Methyl-3-hydroxyquinoline-4-carboxylic acid: Another quinoline derivative with variations in substitution patterns.
Uniqueness
The combination of bromine atoms and the hydroxyl group enhances its versatility in various chemical reactions and biological activities .
Properties
CAS No. |
62331-70-8 |
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Molecular Formula |
C11H7Br2NO3 |
Molecular Weight |
360.99 g/mol |
IUPAC Name |
6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17) |
InChI Key |
NKKPMZSADIDJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)Br)Br)C(=O)O)O |
Origin of Product |
United States |
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